molecular formula C23H17FN2OS B2497392 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide CAS No. 339277-54-2

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide

Cat. No. B2497392
CAS RN: 339277-54-2
M. Wt: 388.46
InChI Key: USORUBDYRRZCRC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic chemical precursors to more complex structures. For instance, compounds with similar structures have been synthesized through reactions involving various substituted acetamides and other key intermediates. These syntheses require precise control of reaction conditions to achieve the desired product with high purity and yield. The synthesis process is typically validated by spectroscopic methods such as NMR, IR, and mass spectrometry to confirm the structure of the synthesized compounds (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide" is characterized by various spectroscopic and crystallographic techniques. The structure is often described in terms of the spatial arrangement of atoms, molecular geometry, and the presence of specific functional groups. Crystallographic data can provide detailed insights into the molecule's 3D structure, including bond lengths, angles, and intermolecular interactions, which are critical for understanding its chemical reactivity and physical properties (Boechat et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar molecules can include a variety of transformations, such as nucleophilic addition, condensation, and cyclization reactions. The chemical reactivity of these compounds is significantly influenced by their molecular structure, particularly the electron-withdrawing or donating nature of substituents, which can affect the compound's behavior in chemical reactions. The study of these reactions provides valuable information on the functional versatility of the compound, enabling its application in synthesizing more complex molecules or materials (Caram et al., 2003).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystallinity, are crucial for their practical applications. These properties are influenced by the molecular structure, particularly the presence of specific functional groups and the overall molecular geometry. Physical properties analysis helps in determining the conditions under which these compounds can be used or stored without degradation, facilitating their application in various scientific and industrial processes (Kariuki et al., 2021).

Chemical Properties Analysis

The chemical properties of "this compound" and related compounds, including reactivity towards various chemical reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are fundamental aspects of their scientific study. These properties are directly related to the compound's molecular structure, determining its application in chemical synthesis, material science, and potentially in pharmacology, excluding its use as a drug and associated dosage or side effects considerations (Parikh & Joshi, 2014).

Scientific Research Applications

Antitumor Activity

A study explored the antitumor potential of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, utilizing the benzothiazole structure as a key pharmacophore. Among the derivatives, significant anticancer activity against various cancer cell lines was observed, indicating the potential of benzothiazole derivatives, similar in structure to 2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide, in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Analgesic and Anti-inflammatory Activity

Research focusing on diphenylamine derivatives, which share a structural motif with this compound, demonstrated promising results in the management of pain and inflammation. One study synthesized diphenylamine derivatives and tested their analgesic and anti-inflammatory efficacy, suggesting the potential of these compounds in developing new treatments for pain and inflammation (Kumar & Mishra, 2020).

Anticancer Screening

A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and screened for their anticancer properties. The study's findings indicate that certain derivatives exhibited potent anticancer activities, underscoring the therapeutic potential of similar thiazole and thiadiazole compounds in cancer treatment (Abu-Melha, 2021).

Src Kinase Inhibitory and Anticancer Activities

Investigations into thiazolyl N-benzyl-substituted acetamide derivatives, including compounds structurally akin to this compound, revealed their potential as Src kinase inhibitors with anticancer activities. These findings highlight the importance of structural elements in designing effective cancer therapeutics (Fallah-Tafti et al., 2011).

properties

IUPAC Name

2-(2,4-diphenyl-1,3-thiazol-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN2OS/c24-18-11-13-19(14-12-18)25-21(27)15-20-22(16-7-3-1-4-8-16)26-23(28-20)17-9-5-2-6-10-17/h1-14H,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USORUBDYRRZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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